Bis(2-butoxyethyl) adipate
Description
Contextualizing Bis(2-butoxyethyl) Adipate (B1204190) within the Broader Class of Plasticizers
Plasticizers are essential components in polymer formulations, with approximately 90% of their use dedicated to flexible polyvinyl chloride (PVC). kinampark.com They function by embedding themselves between polymer chains, acting as molecular shields that reduce the intermolecular forces. kinampark.com This increased spacing allows the polymer chains to move more freely, resulting in enhanced flexibility and softness. kinampark.com
Adipate esters, such as Bis(2-butoxyethyl) adipate, represent a significant group of non-phthalate plasticizers. semanticscholar.org Compared to traditional phthalate (B1215562) plasticizers, adipates are noted for their excellent performance at low temperatures and for imparting lower viscosity to the polymer matrix. semanticscholar.orgsci-hub.se this compound, specifically, is a high-quality plasticizer for polar elastomers, valued for its ability to maintain performance in low-temperature applications without significant compromises in high-temperature stability or volatility. tsijournals.com Its chemical structure, featuring two butoxyethyl groups on an adipate backbone, contributes to its low volatility and good thermal stability. cymitquimica.com It is compatible with a range of polymers, including nitrile, epichlorohydrin, polychloroprene, and other fluorinated rubbers. tsijournals.com
Rationale for In-depth Academic Inquiry into this compound
The specific properties of this compound warrant focused academic investigation. It is an ester compound formed from adipic acid and 2-butoxyethanol (B58217). cymitquimica.com As a plasticizer, it is used in applications such as plastics, coatings, and adhesives to enhance flexibility and durability. cymitquimica.com Its value in formulations stems from its ability to impart enhanced performance characteristics, particularly in flexible materials. cymitquimica.com
Research into this compound is driven by the need for high-performance, stable, and compatible plasticizers. For instance, studies have explored its use in PVC and polyvinyl chloride-acetate copolymers. chemicalbook.com Furthermore, its relatively low volatility and good solvency make it a subject of interest for specialized applications. cymitquimica.com In-depth inquiry helps to characterize its plasticizing effectiveness, compatibility with various polymers, and performance under different conditions, contributing to the development of advanced materials. mdpi.comnih.gov
Key Research Paradigms and Disciplinary Intersections
The study of this compound and related adipate esters is inherently interdisciplinary. It lies at the intersection of several scientific fields:
Polymer Chemistry and Materials Science: This is the primary domain, focusing on the synthesis of the ester, its incorporation into polymer matrices like PVC, and the analysis of the resulting material's mechanical and thermal properties. kinampark.commdpi.comnih.gov Researchers in this area investigate how the chemical structure of the plasticizer affects polymer properties such as glass transition temperature and flexibility. researchgate.netmdpi.com
Analytical Chemistry: Developing and refining methods for the detection and quantification of this compound is crucial. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for this purpose, often involving solid-phase extraction for sample preparation. sielc.com
Environmental Science and Ecotoxicology: As plasticizers can migrate from materials into the environment, their ecological impact is a significant area of research. mdpi.com Studies in this field assess the biodegradability of adipate esters and their potential effects on ecosystems, such as their impact on microorganisms in activated sludge. tsijournals.commdpi.com This research helps in designing plasticizers that are less harmful to the environment. mdpi.com
Chemical and Physical Properties of this compound
The following tables provide key data on this compound, compiled from various chemical and scientific sources.
Table 1: Compound Identification This interactive table provides various identifiers for this compound.
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | cymitquimica.com |
| CAS Number | 141-18-4 | cymitquimica.comtcichemicals.comscbt.com |
| Molecular Formula | C₁₈H₃₄O₆ | cymitquimica.comscbt.comchemspider.com |
| Molecular Weight | 346.46 g/mol | scbt.compharmaffiliates.comfishersci.ca |
| Synonyms | Adipic Acid Bis(2-butoxyethyl) Ester, Di(2-butoxyethyl) Adipate | tcichemicals.comtcichemicals.comcymitquimica.com |
| InChI Key | IHTSDBYPAZEUOP-UHFFFAOYSA-N | cymitquimica.com |
Table 2: Physical Properties This interactive table summarizes the key physical properties of this compound.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | cymitquimica.comtcichemicals.com | |
| Boiling Point | 208 °C | at 4 mmHg | chemicalbook.com |
| 217 °C | at 11 mmHg | tcichemicals.com | |
| Melting Point | -34 °C | chemicalbook.com | |
| Density | 0.997 g/cm³ | chemicalbook.com | |
| 1.003 g/cm³ | |||
| Flash Point | 199 °C | tcichemicals.com | |
| Refractive Index | 1.444 | at 20°C | chemicalbook.comchemicalbook.com |
| Solubility | Insoluble in water; Soluble in ethanol, toluene, acetone (B3395972) | | tcichemicals.com |
Compound Reference Table
Structure
2D Structure
Properties
IUPAC Name |
bis(2-butoxyethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6/c1-3-5-11-21-13-15-23-17(19)9-7-8-10-18(20)24-16-14-22-12-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTSDBYPAZEUOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)CCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051712 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-18-4 | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipol BCA | |
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| Record name | Hexanedioic acid, 1,6-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.970 | |
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| Record name | Di(butoxyethyl) adipate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQT9MJU6BL | |
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Synthesis and Derivatization Strategies for Bis 2 Butoxyethyl Adipate
Esterification Pathways and Reaction Kinetics
Bis(2-butoxyethyl) adipate (B1204190), a diester of adipic acid and 2-butoxyethanol (B58217), is synthesized through esterification. This process involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The synthesis of adipate esters, including bis(2-butoxyethyl) adipate, is of significant industrial interest due to their application as plasticizers, lubricants, and coatings. tandfonline.com
Conventional Synthetic Routes to Diesters of Adipic Acid
A common approach to drive the reaction towards the product side is to use a large excess of the alcohol. chemistrysteps.com Another strategy involves the removal of water as it is formed, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester. chemistrysteps.comacs.org This can be achieved through azeotropic distillation with an inert solvent. acs.org However, this introduces an additional step for solvent removal. acs.org
In a laboratory setting, the synthesis of bis(2-ethylhexyl) adipate, a structurally similar compound, has been demonstrated using a solventless route with a titanium tetrabutoxide catalyst. acs.org This Lewis acid catalyst activates the carboxylic acid, accelerating the reaction and allowing the equilibrium to be reached faster. acs.org Similarly, a two-stage esterification of adipic acid can be employed, where a monoester is first formed and then further esterified. mdpi.commdpi.com For instance, the synthesis of unsymmetrical adipates of butoxyethanol has been achieved by first reacting adipic acid with an ethoxylated alcohol in the presence of p-toluene sulfonic acid, followed by reaction with an aliphatic alcohol. mdpi.com
The table below summarizes key aspects of conventional synthesis methods for adipate esters.
| Catalyst | Reaction Conditions | Key Features |
| Strong acids (e.g., H₂SO₄, H₃PO₄) | High temperature, often with excess alcohol | Reversible reaction, requires catalyst neutralization. chemistrysteps.com |
| Lewis acids (e.g., Titanium tetrabutoxide) | Elevated temperature, solventless option | Activates the carboxylic acid, can be more environmentally friendly. acs.org |
| p-Toluene sulfonic acid | Elevated temperature, azeotropic water removal | Effective for two-stage synthesis of unsymmetrical esters. mdpi.com |
| Zinc oxide | Elevated temperature | Heterogeneous catalyst, avoids neutralization and purification steps. mdpi.com |
Enzymatic Catalysis in this compound Synthesis
Enzymatic catalysis, particularly using lipases, presents a more sustainable and selective alternative to conventional chemical synthesis for producing high-value esters like this compound. tandfonline.com This method offers several advantages, including milder reaction conditions, higher specificity, reduced energy consumption, and easier product isolation. tandfonline.com
Lipase-Catalyzed Esterification for Sustainable Production
Lipases (triacylglycerol lipases, EC 3.1.1.3) are effective biocatalysts for esterification reactions. tandfonline.complos.org Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used lipase due to its high catalytic activity, thermostability, and selectivity in the esterification of dicarboxylic acids. nih.gov Studies on the lipase-catalyzed synthesis of various adipate esters have demonstrated high conversion yields, often exceeding 95%. nih.govnih.gov
The synthesis can be performed in a solvent-free system, which offers higher volumetric productivity compared to solvent-based systems and is considered more environmentally friendly. nih.gov The chain length of the alcohol reactant is a determining factor in optimizing the reaction conditions for lipase-catalyzed synthesis of adipate esters. tandfonline.comtandfonline.com For example, the minimum reaction time to achieve maximum ester yield varies with the alcohol used. tandfonline.com
Biocatalyst Immobilization and Process Optimization
To enhance the stability and reusability of lipases, they are often immobilized on various supports. plos.org Immobilization can be achieved through physical adsorption or covalent bonding, with the latter providing a stronger attachment and facilitating more efficient reuse of the enzyme. plos.orgnih.gov Materials like chitosan (B1678972) beads embedded with graphene oxide (GO) and hierarchically porous metal-organic frameworks (MOFs) have been successfully used as supports for lipase immobilization. plos.orgrsc.org Immobilized lipases have shown high enzymatic activity and excellent reusability over multiple reaction cycles. rsc.org For instance, lipase immobilized on a Cu-BTC based MOF retained over 90% of its initial activity after 10 cycles. rsc.org
Process optimization for lipase-catalyzed esterification is often carried out using Response Surface Methodology (RSM). tandfonline.comnih.gov This statistical technique helps in understanding the effect of various reaction parameters such as temperature, time, enzyme amount, and substrate molar ratio to achieve the maximum ester yield. tandfonline.comnih.gov Optimized conditions have been shown to yield high percentages of esterification for various adipate esters. tandfonline.comnih.gov
The following table presents a summary of research findings on the enzymatic synthesis of adipate esters.
| Lipase Source | Support Material | Key Optimization Parameters | Maximum Yield (%) | Reference |
| Candida antarctica | Immobilized | Time, Temperature, Agitation Speed, Enzyme Amount | >95% | nih.gov |
| Candida antarctica B | Immobilized (Novozym 435) | Time, Temperature, Substrate Molar Ratio, Enzyme Amount | >96% | nih.gov |
| Candida rugosa | Graphene Oxide | Temperature, Reaction Duration, Catalyst Concentration | 89% (for ethyl oleate) | researchgate.net |
| Bacillus subtilis | Cu-BTC based MOF | Not specified | High conversion | rsc.org |
Addressing Equilibrium Constraints in Esterification Reactions
Esterification is an equilibrium-limited reaction. acs.org To achieve high conversion rates, the equilibrium must be shifted towards the products. As previously mentioned, a common method is the continuous removal of water, a byproduct of the reaction. acs.org In a laboratory setting, a Dean-Stark apparatus or a similar trap can be used to remove water azeotropically, effectively driving the reaction to completion. acs.org
In enzymatic esterification, the buildup of byproducts can also limit the reaction. For example, in the enzymatic hydrolysis of fatty acid methyl esters (the reverse reaction), the accumulation of methanol (B129727) was found to be a limiting factor. monash.edu Stagewise removal of the byproduct significantly improved the conversion. monash.edu This principle can be applied to the synthesis of this compound by continuously removing water from the reaction medium.
The Gibbs phase rule can be applied to understand the degrees of freedom in a system at equilibrium, which includes esterification reactions. libretexts.org For a single-phase system with C components, there are C+1 independent variables. libretexts.org The presence of a chemical reaction reduces the number of independent components. libretexts.org
Bio-based and Sustainable Production Methodologies
The pursuit of sustainable chemical production has led to increased interest in bio-based routes for producing adipic acid, a key precursor for this compound. Traditionally, adipic acid is synthesized from petrochemical sources. However, alternative "green" processes are being developed that utilize renewable feedstocks. One promising strategy involves the fermentation of waste materials using engineered microorganisms like E. coli to produce adipic acid. researchgate.net
The synthesis of this compound itself can be made more sustainable by employing enzymatic catalysis, as discussed in section 2.1.2. The combination of bio-based adipic acid and enzyme-catalyzed esterification offers a completely green route to this important diester. researchgate.net Furthermore, the use of solventless reaction conditions and reusable immobilized enzymes further enhances the sustainability of the process. nih.govresearchgate.net
Adipic Acid Production from Non-Petrochemical Sources
Adipic acid is a critical dicarboxylic acid used primarily in the production of nylon, but also as a key building block for plasticizers like this compound. researchgate.netnih.gov Traditionally, its synthesis relies on petrochemicals and involves processes that can be environmentally harmful, such as the emission of nitrous oxide, a potent greenhouse gas. researchgate.netspecialchem.comnih.gov To mitigate these issues, significant research has focused on developing bio-based production routes from renewable resources. researchgate.net
A promising biotechnological approach for producing adipic acid is the reconstruction of a synthetic metabolic pathway in microorganisms. The Reverse Adipate Degradation Pathway (RADP) has been successfully engineered in Escherichia coli (E. coli) to convert central metabolites into adipic acid. nih.govnih.gov This five-step pathway, originally identified in the bacterium Thermobifida fusca, utilizes acetyl-CoA and succinyl-CoA, two key intermediates in the cell's Krebs Cycle, as its starting materials. nih.govresearchgate.net
Metabolic engineering efforts have focused on optimizing this pathway to achieve high titers and yields. nih.gov Strategies include overexpressing rate-limiting enzymes, such as 5-carboxy-2-pentenoyl-CoA reductase, and deleting competing metabolic pathways to direct more carbon flux towards adipic acid synthesis. nih.gov Further refinements, like using strong promoters to create induction-free systems, have enhanced the industrial feasibility of this method, eliminating the need for expensive inducers. researchgate.netnih.gov Through fed-batch fermentation, engineered E. coli strains have produced significant quantities of adipic acid, with reported titers reaching up to 68.0 g/L. nih.gov
Table 1: Key Enzymes in the Reverse Adipate Degradation Pathway (RADP) for Adipic Acid Biosynthesis in E. coli
| Step | Enzyme | Function |
|---|---|---|
| 1 | Thiolase | Condenses succinyl-CoA and acetyl-CoA to form 3-oxoadipyl-CoA. mdpi.com |
| 2 | 3-hydroxyacyl-CoA reductase | Reduces 3-oxoadipyl-CoA. mdpi.com |
| 3 | Enoyl-CoA hydratase | Catalyzes a dehydration step. mdpi.com |
| 4 | 5-Carboxy-2-pentenoyl-CoA reductase | A key reductase step identified as a rate-limiting factor in some studies. nih.gov |
A core tenet of green chemistry is the use of renewable feedstocks. The microbial production of adipic acid is well-suited to using sugars derived from non-edible, renewable biomass, including agricultural and forest residues. specialchem.comchalmers.se Lignocellulosic biomass, such as corn stalks and wood, can be hydrolyzed to release glucose and other sugars, which then serve as the carbon source for fermentation by engineered microbes like E. coli or Corynebacterium glutamicum. researchgate.netchalmers.segoogle.com
Recent innovations have even demonstrated the potential for upcycling plastic waste. Engineered E. coli have been developed to convert terephthalic acid, a monomer obtained from the breakdown of waste polyethylene (B3416737) terephthalate (B1205515) (PET) bottles, into adipic acid. nih.gov This approach creates a circular economy model, transforming plastic waste into a valuable platform chemical. nih.gov
Table 2: Examples of Non-Petrochemical Feedstocks for Adipic Acid Production
| Feedstock | Production Method | Key Organism/Process |
|---|---|---|
| Glucose (from biomass) | Fermentation via RADP | Escherichia coli mdpi.com |
| Lignocellulose (e.g., forest residues) | Fermentation | Corynebacterium glutamicum, Saccharomyces cerevisiae chalmers.se |
| Agricultural Waste | Fermentation to muconic acid, then hydrogenation | Proprietary fermentation and hydrogenation process specialchem.com |
| Waste PET (Terephthalic Acid) | One-pot bioproduction | Engineered Escherichia coli nih.gov |
Green Chemistry Principles in this compound Manufacturing
The principles of green chemistry offer a framework for making the synthesis of this compound more sustainable. jddhs.com These principles extend beyond just the use of renewable feedstocks for adipic acid.
Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. jddhs.com Bio-catalytic routes, such as the RADP, are designed to be highly specific, minimizing byproduct formation compared to some traditional chemical syntheses. nih.gov
Use of Safer Solvents and Auxiliaries: A key green innovation in ester manufacturing is the move towards solventless reaction conditions. acs.orgunimi.it The esterification of adipic acid with an alcohol like 2-butoxyethanol can be performed without a solvent, reducing waste and eliminating the hazards associated with volatile organic compounds (VOCs). jddhs.comacs.org
Design for Energy Efficiency: Employing biocatalysts like immobilized lipases for the esterification step allows the reaction to proceed under milder temperature and pressure conditions than traditional acid-catalyzed methods, thus lowering energy consumption. plasticisers.org Applying a vacuum to the reaction can also increase the yield by removing water, a byproduct of the esterification, which drives the reaction equilibrium towards the product. plasticisers.org
Use of Catalysis: Instead of stoichiometric reagents, catalytic alternatives are preferred. acs.org Using enzymes (biocatalysts) or safer metal catalysts, such as those based on abundant and low-toxicity metals like titanium, represents a greener approach than using strong mineral acids like sulfuric acid. acs.orgunimi.it
Structural Modifications and Analog Development
The structure of an adipate ester directly influences its physical properties and interactions within a polymer matrix. By modifying the ester's side chains or developing labeled analogs, researchers can fine-tune performance characteristics and study metabolic fate.
Impact of Alkyl Chain Length on Molecular Interactions
The effectiveness of an ester plasticizer is determined by its molecular structure, particularly the length and branching of its alkyl chains. mdpi.com These structural features govern the intermolecular interactions between the plasticizer and the polymer chains. mdpi.com
Ester plasticizers function by disrupting the strong polar interactions between polymer chains (like the C-Cl groups in PVC), thereby increasing chain mobility and flexibility. mdpi.com The plasticizer molecule itself has both polar (ester groups) and non-polar (alkyl chains) regions. mdpi.com
Shorter Alkyl Chains: Plasticizers with shorter alkyl chains tend to have a higher relative content of polar groups. This can enhance compatibility with polar polymers. acs.org However, very short chains may not provide enough "spacer" effect to effectively separate the polymer chains, limiting their plasticizing efficiency. mdpi.com
Longer Alkyl Chains: Increasing the length of the alkyl chain increases the non-polar character of the molecule. This can improve plasticizing efficiency by providing more free volume and better shielding the polymer chains from each other. mdpi.comresearchgate.net However, if the alkyl chains become too long, the compatibility with the polymer can decrease, and the tendency for the plasticizer to migrate out of the polymer matrix can increase. acs.orgsemanticscholar.org
The structure of this compound, with its ether linkages in the side chains, introduces additional polarity compared to a simple dialkyl adipate like dioctyl adipate, influencing its specific compatibility and performance profile. mdpi.com
Synthesis of Deuterium-labeled Bis(2-ethylhexyl) Adipate for Metabolic Tracing
To understand how plasticizers are processed in biological systems, scientists synthesize isotopically labeled analogs. Deuterium (B1214612) (a heavy isotope of hydrogen) is often used for this purpose because it does not change the fundamental chemical properties of the molecule but allows it to be distinguished and traced using techniques like mass spectrometry. nih.gov
While specific studies on deuterium-labeled this compound are not detailed, the synthesis and use of deuterium-labeled bis(2-ethylhexyl) adipate (DEHA), a structurally similar and widely studied plasticizer, provides a clear precedent. nih.govnih.gov In these studies, DEHA was labeled with deuterium on the ethyl side-chains. nih.gov When administered to human volunteers, this labeling allowed for the precise tracking and identification of its metabolic byproducts in plasma and urine. nih.govnih.gov
This metabolic tracing revealed that the parent DEHA molecule was not found in plasma; instead, it was rapidly metabolized. nih.govcpsc.gov The primary metabolites identified were various oxidized forms of the 2-ethylhexyl side chain, demonstrating that the ester bonds are hydrolyzed and the resulting alcohol is further metabolized. nih.govnih.gov This technique is crucial for assessing the biotransformation and excretion pathways of adipate esters. researchgate.net
Table 3: Key Metabolites of DEHA Identified Using Deuterium Labeling
| Metabolite | Percentage of Administered Dose (in urine) |
|---|---|
| 2-ethylhexanoic acid | 8.6% nih.gov |
| 2-ethyl-5-hydroxyhexanoic acid | 2.6% nih.gov |
| 2-ethyl-1,6-hexanedioic acid | 0.7% nih.gov |
| 2-ethyl-5-ketohexanoic acid | 0.2% nih.gov |
Advanced Characterization Techniques for Bis 2 Butoxyethyl Adipate
Spectroscopic Analysis in Elucidating Molecular Structure and Conformation
Spectroscopic techniques are fundamental in determining the molecular structure of "Bis(2-butoxyethyl) adipate". These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of "this compound". By analyzing the chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms can be determined. chemicalbook.comresearchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com The carbonyl carbon of the ester group in adipates typically appears in the range of 170-175 ppm. The carbons of the butoxyethyl chain and the adipic acid backbone will have distinct chemical shifts, allowing for complete structural elucidation.
| Functional Group | Chemical Shift (ppm) |
| O-CH ₂- | ~4.0 |
| -C(=O)-CH ₂- | ~2.3 |
| -C(=O)-CH₂-CH ₂- | ~1.6 |
| -CH₂-CH ₃ | ~0.9 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in "this compound". The infrared spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. nist.govresearchgate.net
Key functional groups in "this compound" and their expected FTIR absorption bands include:
C=O Stretch (Ester): A strong absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in saturated esters. researchgate.net
C-O Stretch (Ester): Absorption bands corresponding to the C-O stretching vibrations of the ester group are typically found in the 1000-1300 cm⁻¹ region.
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ range are indicative of the C-H stretching vibrations of the aliphatic methylene (B1212753) and methyl groups in the butoxyethyl and adipate portions of the molecule. rsc.org
C-O-C Stretch (Ether): The ether linkage in the butoxyethyl group will exhibit a characteristic C-O-C stretching vibration, typically around 1100 cm⁻¹.
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, indicating the completeness of the esterification reaction during its synthesis. researchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1730-1750 |
| C-O Stretch (Ester) | 1000-1300 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-O-C Stretch (Ether) | ~1100 |
Chromatographic and Mass Spectrometric Methodologies
Chromatographic and mass spectrometric techniques are essential for the separation, detection, and quantification of "this compound" in various complex matrices. These methods offer high sensitivity and selectivity, which are crucial for environmental and biological monitoring, as well as for quality control in industrial applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Biological and Environmental Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of semi-volatile compounds like "this compound" in complex samples. nih.govrsc.org This method combines the separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. rsc.org For adipate plasticizers, a nonpolar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is often employed. europa.eu
Once separated, the individual compounds, including "this compound," enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This allows for confident identification of the analyte. tandfonline.com For quantification, specific ions characteristic of "this compound" are monitored. This technique, known as selected ion monitoring (SIM), provides enhanced sensitivity and selectivity. oregonstate.edu
GC-MS methods have been successfully developed and validated for the determination of various adipate plasticizers, including the closely related "Bis(2-ethylhexyl) adipate" (DEHA), in a range of matrices. These include environmental samples like atmospheric particles and wastewater, as well as biological samples. researchgate.netmdpi.com For instance, a study on the analysis of plasticizers in food packaging materials utilized GC-MS for the identification and quantification of migrants. core.ac.uk Another application involved the detection of DEHA in Antarctic krill, demonstrating the technique's utility in ecotoxicological studies. tandfonline.com The limits of quantification (LOQs) for adipates using GC-MS can be in the low nanogram per gram (ng/g) range, highlighting the method's sensitivity. nih.gov
| Parameter | Typical Conditions | Reference |
| Column | 5% phenyl- 95%dimethylpoysiloxane | europa.eu |
| Injection | Split/splitless | europa.eu |
| Detection | Mass Spectrometry (MS) | nih.gov |
| Ionization | Electron Ionization (EI) | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Sample Preparation
High-Performance Liquid Chromatography (HPLC) is another valuable analytical technique that can be employed in the analysis of "this compound." While GC-MS is often the method of choice for volatile and semi-volatile compounds, HPLC is particularly well-suited for the analysis of less volatile or thermally labile compounds. irbnet.de In the context of "this compound" analysis, HPLC can be used both as a primary analytical technique and as a powerful tool for sample preparation and cleanup prior to other analytical methods. sielc.comresearchgate.net
When used for sample preparation, HPLC can effectively separate "this compound" from interfering matrix components. pjoes.com This is especially important when analyzing complex samples such as food, biological tissues, or environmental extracts. researchgate.net Techniques like size-exclusion chromatography (SEC) or reversed-phase HPLC can be employed to isolate the adipate fraction from a sample extract. nih.govnih.gov For example, in the analysis of plasticizer migration from PVC films into olive oil, size-exclusion chromatography was used to clean up the sample before final determination by GC-MS. nih.gov
As a primary analytical method, reversed-phase HPLC is commonly used for the separation of adipate plasticizers. sielc.comtandfonline.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. europa.eunih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. "this compound," being a relatively nonpolar molecule, will be well-retained on a C18 column and can be effectively separated from more polar compounds. Detection is often achieved using a UV detector, as the ester group provides some UV absorbance, or more universally with a mass spectrometer (LC-MS). sielc.com The use of LC-MS provides high selectivity and sensitivity, allowing for the determination of adipates at low concentrations. irbnet.de
| Parameter | Typical Conditions | Reference |
| Column | Reversed-phase C18 | europa.eu |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients | europa.eu |
| Detection | UV or Mass Spectrometry (MS) | sielc.com |
Method Validation for Migration Studies in Food Packaging
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of data generated in migration studies of "this compound" from food packaging materials. researchgate.net These studies are essential for assessing consumer exposure and ensuring compliance with regulatory limits. Method validation involves demonstrating that an analytical method is suitable for its intended purpose. researchgate.net
Key parameters that are evaluated during method validation for migration studies include:
Selectivity and Specificity: The method must be able to unequivocally identify and quantify "this compound" in the presence of other components that may be present in the food simulant or co-migrate from the packaging material. researchgate.net
Linearity and Working Range: A linear relationship between the concentration of the analyte and the instrumental response must be established over a defined concentration range that covers the expected migration levels and the specific migration limit. researchgate.netnih.gov
Accuracy and Trueness: This is typically assessed through recovery studies, where a known amount of "this compound" is spiked into the food simulant and the percentage of the analyte recovered by the method is determined. chromatographyonline.com Recoveries are often expected to be within a certain range, for example, 80-120%. nih.gov
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). researchgate.netnih.gov For migration studies, repeatability standard deviations are often expected to be below 10-15%. researchgate.netchromatographyonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com These values are crucial for ensuring that the method is sensitive enough to measure migration levels at or below the regulatory limits. scielo.org.mx
Robustness: The robustness of a method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
An example of method validation for a related adipate, DEHA, involved migration tests from PVC film into the food simulant isooctane. The method was validated for its working range, linearity, selectivity, repeatability, intermediate precision, and robustness. researchgate.net
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.98 |
| Recovery | Percentage of analyte recovered from a spiked sample | 80-120% |
| Precision (RSD) | Relative standard deviation of replicate measurements | < 15% |
| Limit of Quantification (LOQ) | Lowest concentration quantifiable with accuracy and precision | Sufficiently below the specific migration limit |
Thermal Analysis for Investigating Material Interactions
Thermal analysis techniques are pivotal in understanding the physical and chemical properties of materials as a function of temperature. For this compound, which often serves as a plasticizer, these methods provide critical insights into its behavior within a polymer matrix, its thermal resilience, and its influence on the final properties of the material.
Differential Scanning Calorimetry (DSC) in Polymer Blends
Differential Scanning Calorimetry (DSC) is a powerful analytical tool used to study the thermal properties of polymers and their blends. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is particularly valuable for assessing the miscibility of this compound with various polymers.
When two polymers, or a polymer and a plasticizer, are miscible, they form a single-phase system on a molecular level. This miscibility is typically indicated by the presence of a single glass transition temperature (Tg) in the DSC thermogram, which is intermediate between the Tgs of the individual components. google.com The use of plasticizers like adipate esters generally leads to a reduction in the glass transition temperature of the polymer, signifying an increase in the material's flexibility. rsc.orgrsc.org
Research on adipate plasticizers demonstrates their effectiveness in lowering the Tg of polymer blends. For instance, the introduction of decyl butoxyethyl adipate into a PVC composition leads to a noticeable decrease in the glass transition temperature of the polymer, indicating high plasticizing efficiency. mdpi.com In studies involving polylactide (PLA) blends, the addition of ester-type plasticizers also resulted in a significant drop in the Tg of the PLA matrix. rsc.orgrsc.orgresearchgate.net This lowering of the Tg is a key indicator of the plasticizer's ability to enhance the mobility of the polymer chains.
A study on various adipate plasticizers provides specific data on their thermal characteristics, which can be indicative of the behavior of this compound. mdpi.com For example, the melting point and enthalpy of fusion for dibutoxyethyl adipate, a closely related compound, have been determined using DSC. mdpi.com
Table 1: DSC Analysis of Adipate Plasticizers
| Plasticizer | Melting Point (°C) | Enthalpy of Fusion (J/g) |
|---|---|---|
| Dibutoxyethyl adipate | -40.3 | -14.1 |
| Decyl butoxyethyl adipate | -50.2 (Tg) | N/A |
Data sourced from a comparative study of adipate plasticizers. mdpi.com
The data in Table 1, particularly for dibutoxyethyl adipate, offers a quantitative insight into the thermal transitions that this compound likely undergoes. The glass transition temperature (Tg) for decyl butoxyethyl adipate further illustrates the plasticizing effect these compounds have. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a plasticizer like this compound, TGA provides crucial information about its decomposition temperature and volatility, which are critical factors for its application in polymer processing, which often occurs at elevated temperatures. mdpi.comncsu.edu
The thermal stability of adipate plasticizers is a key performance indicator. TGA thermograms show that the decomposition of developed adipate plasticizers generally occurs over a wide temperature range. mdpi.com For instance, decyl butoxyethyl adipate exhibits a higher onset temperature for weight loss compared to the industrial plasticizer dioctyl phthalate (B1215562) (DOP), indicating superior thermal stability. mdpi.com This enhanced stability is advantageous as it minimizes the migration of volatile impurities during the processing of PVC compounds. mdpi.com
The results from thermogravimetric analysis of various adipate plasticizers are summarized in the table below. The data highlights the temperature at which weight loss begins (Tb), the temperature of maximum decomposition rate (Tmax), and the percentage of weight loss at a specific processing temperature (Δm at 180 °C).
Table 2: Thermal Analysis Results for Adipate Plasticizers
| Plasticizer | Tb (°C) | Tmax (°C) | Δm at 180 °C (%) |
|---|---|---|---|
| Decyl butoxyethyl adipate | 225 | 321 | 1.8 |
| Dioctyl phthalate (DOP) | 204 | 285 | 3.5 |
Data sourced from a comparative study of adipate plasticizers. mdpi.com
The data clearly indicates that decyl butoxyethyl adipate possesses a higher thermal stability than DOP, as evidenced by its higher Tb and Tmax, and lower weight loss at 180 °C. mdpi.com This suggests that this compound would likely exhibit similar favorable thermal stability, making it a suitable plasticizer for high-temperature applications. The lower volatility, as indicated by the smaller Δm, is particularly important for maintaining the integrity and properties of the final plasticized material. mdpi.com
Mechanistic Studies of Bis 2 Butoxyethyl Adipate in Polymeric Systems
Plasticization Mechanisms at the Molecular Level
Bis(2-butoxyethyl) adipate (B1204190), like other plasticizers, functions by inserting itself between the long polymer chains of a resin. In its liquid state, the molecules of bis(2-butoxyethyl) adipate embed themselves between the macromolecules of the polymer. This spacing increases the free volume between the polymer chains, thereby reducing the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the chains together. The butoxyethyl groups of the adipate ester play a significant role in this process, providing a bulky structure that effectively separates the polymer chains. This separation allows the polymer chains to slide past one another more easily, resulting in increased flexibility and reduced brittleness of the final material. The long aliphatic chain of the adipic acid backbone further contributes to this effect.
A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of a polymer. The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By reducing the intermolecular forces between polymer chains, this compound increases the mobility of the polymer chains, allowing this transition to occur at a lower temperature.
Research on the effects of various alkyl butoxyethyl adipates on polyvinyl chloride (PVC) has demonstrated the efficacy of these compounds in reducing Tg. In one study, the introduction of butyl butoxyethyl adipate (BBEA), another name for this compound, into a PVC composition was shown to effectively lower its glass transition temperature. This reduction in Tg expands the temperature range in which the polymer exhibits its desirable elastic properties. chemicalbook.com
Table 1: Glass Transition Temperatures of PVC Compositions with Alkyl Butoxyethyl Adipates chemicalbook.com
| Plasticizer | Glass Transition Temperature (°C) |
| Unplasticized PVC | 85 |
| PVC + Butyl Butoxyethyl Adipate (BBEA) | 45.2 |
Note: Data is for a PVC composition with a plasticizer content of 50 parts per hundred parts of resin (phr).
The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer. Adipate esters, including this compound, are known for their good compatibility with polyvinyl chloride (PVC). sigmaaldrich.com This compatibility stems from the similar polarities and molecular structures of the plasticizer and the polymer, which allows for favorable interactions and a stable mixture. Dibutoxyethyl adipate is specifically used as a plasticizer for polyvinyl chloride and polyvinyl chloride–acetate copolymers. chemicalbook.com
While extensively used with PVC, the compatibility of this compound with other polymer matrices such as polyurethane is also a consideration for various applications. The principle of "like dissolves like" generally governs this compatibility, where a plasticizer will be more compatible with a polymer that has a similar chemical nature.
Polymer-Plasticizer Interactions and Dynamics
The interaction between a polymer and a plasticizer can be predicted using solubility parameters. Hansen Solubility Parameters (HSPs) are a particularly useful tool in polymer science for determining the compatibility of polymers with solvents and plasticizers. nih.govkinampark.commdpi.com HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). kinampark.com For a plasticizer to be compatible with a polymer, their respective HSP values should be similar.
Table 2: Hansen Solubility Parameters for a Related Adipate Plasticizer kinampark.com
| Compound | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Dioctyl adipate (DOA) | 16.7 | 3.3 | 4.5 |
Note: These values are for a related compound and are provided for illustrative purposes.
A critical aspect of plasticizer performance and safety, particularly in applications like food packaging and medical devices, is its tendency to migrate from the polymer matrix. core.ac.uk Migration is the process of diffusion of the plasticizer from the bulk of the material to its surface, from where it can be transferred to the surrounding environment. This process is influenced by several factors, including the molecular weight of the plasticizer, the polymer morphology, temperature, and the nature of the contacting medium. ital.sp.gov.br
Studies on the migration of other adipate plasticizers, such as di-(2-ethylhexyl) adipate (DEHA), from PVC films have shown that migration is more significant into fatty or oily substances. chemicalbook.comnih.gov The rate of migration is dependent on the contact time, temperature, and the surface area of contact. core.ac.ukital.sp.gov.br Given its molecular structure, this compound would also be expected to exhibit some level of migration from polymer films. The rate and extent of this migration would be a key factor in determining its suitability for specific applications. Research has shown that the level of migration of individual oligomers is inversely proportional to their molecular weight. core.ac.uk
Effect on Mechanical Properties: Flexibility, Durability, and Temperature Resistance
This compound, a notable adipate plasticizer, fundamentally alters the mechanical properties of polymeric systems through external plasticization. This process involves the incorporation of the plasticizer into the polymer matrix, where its molecules interpose themselves between the long polymer chains. This positioning increases intermolecular spacing, thereby reducing the cohesive forces, such as van der Waals forces, that exist between the chains. The result is an enhancement of polymer chain mobility, which imparts significant flexibility and reduces the inherent brittleness of the rigid polymer.
Flexibility and Durability: The primary function of this compound is to enhance the flexibility and ductility of polymers. semanticscholar.org By disrupting the rigid polymer structure, it allows the chains to slide past one another more easily when a force is applied. This increased pliability is crucial for materials that need to bend or stretch without breaking. jinlichemical.com This enhanced flexibility directly contributes to improved durability, as the material can better absorb physical impacts and withstand repeated stress, reducing the likelihood of fracture or fatigue over time. The compound is valued in formulations for flexible materials due to its ability to enhance these performance characteristics. cymitquimica.com
Temperature Resistance: A key aspect of this compound's function is its impact on the thermal properties of polymers, particularly the glass transition temperature (Tg). The introduction of this plasticizer effectively lowers the Tg of the polymer composite. semanticscholar.orgmdpi.com The glass transition temperature is the point at which a polymer transitions from a hard, glassy state to a more flexible, rubbery state. By lowering this temperature, this compound expands the temperature range in which the polymer remains in its highly elastic and functional state. semanticscholar.orgmdpi.com This is particularly beneficial for low-temperature applications, where it improves the softness and prevents the material from becoming brittle. alfa-chemistry.com Adipate plasticizers in general are known to impart good flexibility at low temperatures and good heat resistance. mdpi.com Furthermore, the reduction in melt viscosity associated with the use of this compound facilitates easier processing of the polymer at lower temperatures. mdpi.comalfa-chemistry.com
Impact of this compound on Polymer Mechanical Properties
| Property | Effect | Mechanism |
|---|---|---|
| Flexibility | Increased | Reduces intermolecular forces between polymer chains, allowing for greater chain mobility. jinlichemical.com |
| Durability | Enhanced | Improved ability to absorb physical stress and resist fracture due to increased flexibility. cymitquimica.com |
| Low-Temperature Performance | Improved | Lowers the glass transition temperature (Tg), maintaining elasticity at colder temperatures. jinlichemical.commdpi.com |
| Heat Resistance | Good | Adipate plasticizers contribute to good overall heat resistance in polymer formulations. mdpi.com |
| Processability | Improved | Reduces the melt viscosity of the polymer composite, allowing for easier molding and extrusion. mdpi.comalfa-chemistry.com |
Performance Enhancement in Specialized Polymeric Materials
Applications in Polyvinyl Chloride (PVC) Systems
This compound and related alkyl butoxyethyl adipates are utilized as effective plasticizers for Polyvinyl Chloride (PVC) and its copolymers, such as polyvinyl chloride–acetate. chemicalbook.comchemicalbook.com In PVC compositions, these plasticizers are physically mixed and are not chemically bonded to the polymer. mdpi.com Their primary role is to transform rigid PVC into a flexible material suitable for a wide array of applications.
Research has demonstrated that alkyl butoxyethyl adipates effectively reduce the glass transition temperature (Tg) of PVC-based composites. mdpi.com This reduction is a critical measure of a plasticizer's effectiveness, as it expands the temperature range of the polymer's highly elastic state. semanticscholar.orgmdpi.com For instance, studies on various alkyl butoxyethyl adipates in PVC have shown a significant drop in Tg compared to unplasticized PVC. semanticscholar.org This modification makes the PVC more pliable and less prone to brittleness, especially at lower temperatures. mdpi.com Furthermore, the introduction of these adipates lowers the viscosity of PVC melts, which significantly facilitates processing operations like molding and extrusion. mdpi.comnih.gov The fluidity of melts containing butoxyethyl adipates has been shown to be comparable to, or even slightly higher than, compositions using industrial dioctyl phthalate (B1215562). mdpi.com
Performance of Alkyl Butoxyethyl Adipates in PVC
| Parameter | Effect on PVC Composite | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | Significantly reduced, expanding the range of elasticity. | semanticscholar.orgmdpi.com |
| Melt Viscosity / Fluidity | Reduced, leading to easier and more efficient processing. | mdpi.commdpi.com |
| Flexibility | Substantially increased, providing greater ductility. | semanticscholar.org |
| Low-Temperature Properties | Improved resistance to brittleness. | mdpi.com |
Role in Rubber Compounding for Enhanced Flexibility and Resistance
This compound serves as a valuable plasticizer and softener in both natural and synthetic rubber formulations. alfa-chemistry.com Its compatibility with various rubber polymers is a key attribute, allowing for its effective integration during the compounding process. alfa-chemistry.com The primary function of plasticizers in rubber manufacturing is to modify the physical properties to make the material more flexible, workable, and easier to process. jinlichemical.com
The incorporation of this compound into rubber compounds increases the material's flexibility and softness. jinlichemical.comalfa-chemistry.com This is particularly crucial for improving the low-temperature performance of rubber products, where it helps maintain elasticity and prevents the material from becoming hard and brittle. alfa-chemistry.com By reducing the viscosity of the rubber mixture, it also enhances processability during manufacturing steps such as extrusion and molding. jinlichemical.com Adipic acid esters (adipates) are frequently used to improve the low-temperature properties of various elastomers. nordmann.global
Integration into Coatings and Adhesives for Flow and Leveling Properties
This compound is used as a plasticizer in the formulation of coatings and adhesives to enhance flexibility and durability. cymitquimica.com In these applications, the plasticizer's role is to modify the properties of the polymeric binder. The addition of this compound improves the final film's ability to withstand bending and impacts without cracking. Its good thermal stability and low volatility ensure that it remains within the coating or adhesive over time, providing long-lasting plasticization. cymitquimica.com
By reducing the viscosity of the formulation, this compound also acts as a rheology modifier. This reduction in viscosity contributes to improved flow and leveling characteristics during application. Better flow allows the coating or adhesive to spread more evenly over a substrate, eliminating brush marks or other application defects and resulting in a smoother, more uniform finish.
Environmental Fate and Ecotoxicological Assessment of Bis 2 Butoxyethyl Adipate
Environmental Pathways and Distribution
The journey of Bis(2-butoxyethyl) adipate (B1204190) into and through the environment is governed by its use, disposal, and inherent chemical properties. As a plasticizer, it is not chemically bound to the polymer matrix, allowing it to migrate into the environment over time. mdpi.com
Release Mechanisms into Aquatic Environments
Bis(2-butoxyethyl) adipate, like other adipate and phthalate (B1215562) plasticizers, enters aquatic ecosystems through several primary routes. These include industrial discharges from manufacturing and processing facilities, leaching from plastic products in landfills and waste sites, and the improper disposal of consumer goods containing the compound. canada.casemanticscholar.org Because plasticizers are additives, they can migrate from polymer products during their production, use, and eventual disposal, making them a potential source of environmental contamination. semanticscholar.org Urban and industrial areas are considered significant sources of plasticizer release into coastal and marine environments through both direct and indirect pathways.
Partitioning Behavior: Air, Water, Sediment, and Biota
Once released into the environment, the distribution of this compound is determined by its physicochemical properties, such as its water solubility and octanol-water partition coefficient (Log Kow). The LogP (a measure of lipophilicity) for this compound is estimated to be 3.78, indicating a tendency to associate with organic matter rather than remaining in water. chemicalbook.com
By analogy with the well-studied plasticizer bis(2-ethylhexyl) adipate (DEHA), which has a higher Log Kow, it is expected that this compound will exhibit significant partitioning to soil and sediment. cpsc.gov For DEHA, modeling has shown that the majority of the compound is expected to be found in sediment (57.3%) and soil (30.6%), with a smaller fraction in water (10.9%) and a minimal amount in the air (1.11%). Given its properties, when released into aquatic systems, this compound is likely to adsorb to suspended solids and organic matter, eventually settling into the sediment. cpsc.gov The potential for bioaccumulation is considered low, as suggested by the low bioconcentration factor (BCF) of 27 L/kg reported for DEHA. cpsc.gov
Table 1: Predicted Environmental Partitioning of a Related Adipate Plasticizer (DEHA)
| Environmental Compartment | Mass Amount (%) | Half-Life (hr) |
|---|---|---|
| Air | 1.11 | 10.1 |
| Water | 10.9 | 208 |
| Soil | 30.6 | 416 |
| Sediment | 57.3 | 1,870 |
This data is for the analogous compound bis(2-ethylhexyl) adipate (DEHA) and is used to infer the likely behavior of this compound.
Atmospheric Degradation via Hydroxyl Radicals
The primary degradation pathway for this compound in the atmosphere is through reaction with photochemically-produced hydroxyl (OH) radicals. avestia.com For a similar compound, bis(2-butoxyethyl) phthalate, the atmospheric half-life for this reaction is estimated to be approximately 9.1 hours. nih.gov This suggests that this compound that volatilizes into the atmosphere is likely to be degraded relatively quickly and is not expected to persist or be transported over long distances in the vapor phase. cpsc.govnih.gov
Biodegradation and Biotransformation Studies
Biodegradation is a key process in the removal of this compound from the environment. Studies on adipate plasticizers have shown they are susceptible to microbial attack, serving as a carbon source for various microorganisms. semanticscholar.orgnih.gov
Aerobic Biodegradation in Activated Sludge Systems
Activated sludge systems, common in wastewater treatment plants, play a crucial role in the degradation of organic compounds. Research on the inhibitory effect of this compound on the respiration rate of activated sludge found an EC50 (the concentration causing a 50% reduction in respiration) of 0.0841 g/L over 3 hours. tsijournals.com While this indicates some level of toxicity to the microbial community at high concentrations, studies on analogous adipate esters demonstrate that they are readily biodegradable in such systems. who.int For instance, model experiments with DEHA in activated sewage sludge have shown essentially complete biodegradation, measured by carbon dioxide evolution, within 35 days. who.int
Table 2: Activated Sludge Respiration Inhibition
| Compound | Test Duration | EC50 (g/L) |
|---|---|---|
| This compound | 3 hours | 0.0841 |
| 3,5-dichlorophenol (Reference) | 3 hours | 0.02461 |
Data from an in vitro study on the inhibitory effect on activated sludge respiration. tsijournals.com
Identification of Biodegradation Products (e.g., 2-ethylhexanol, adipic acid)
The biodegradation of adipate diesters proceeds via a well-understood pathway. The initial step involves the enzymatic hydrolysis of one of the ester bonds, leading to the formation of a monoester and the corresponding alcohol. mdpi.comnih.gov This monoester is typically unstable and is quickly hydrolyzed further. nih.govresearchgate.net
For this compound, this process would yield adipic acid and 2-butoxyethanol (B58217). nih.gov These intermediate metabolites are then further biodegraded by microorganisms. nih.gov For example, butoxyethanol can be broken down into butanol and formic acid. nih.gov This sequential hydrolysis is a common degradation path for diester plasticizers. mdpi.comnih.gov
Half-life Determination in Environmental Compartments
Aquatic Ecotoxicity
The assessment of this compound's toxicity to aquatic life is a critical component of its environmental risk profile. This section covers its effects on a range of aquatic organisms.
Comprehensive experimental data on the acute and chronic toxicity of this compound to key aquatic organisms such as fish, daphnids, and algae are limited in the available public literature. A safety data sheet for the substance explicitly states "Ecotoxicity: Fish: No data available". tcichemicals.com While a registration dossier with the European Chemicals Agency (ECHA) exists, which would typically contain such information, the specific endpoint values are not detailed in publicly available summaries. europa.eu
Table 1: Aquatic Toxicity Data for this compound
| Species | Exposure Duration | Endpoint | Value | Reference |
| Fish | - | LC50 | Data not available | tcichemicals.com |
| Daphnids | - | EC50 | Data not available | - |
| Algae | - | EC50 | Data not available | - |
| LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%. |
Similar to acute toxicity data, specific values for No Observed Effect Concentrations (NOEC) and Lowest Observed Effect Concentrations (LOEC) for this compound in aquatic organisms are not found in the reviewed public sources. This information is essential for determining safe environmental concentration limits but appears to be unavailable.
Table 2: Chronic Toxicity Endpoints for this compound
| Species | Endpoint | Value | Reference |
| Fish | NOEC | Data not available | - |
| Daphnids | NOEC | Data not available | - |
| Algae | NOEC | Data not available | - |
| NOEC: No Observed Effect Concentration. |
The effect of this compound on the microorganisms vital to wastewater treatment processes has been evaluated. A study following the OECD 209 guideline ("Activated sludge, Respiration Inhibition Test") was conducted to determine the inhibitory effect of the compound on the respiration rate of activated sludge. The research determined the 3-hour EC50 (the concentration causing a 50% reduction in respiration rate) for this compound to be 0.0841 g/L. tsijournals.com This indicates the concentration at which the substance significantly impacts the biological activity in wastewater treatment systems. tsijournals.com
Table 3: Activated Sludge Respiration Inhibition
| Compound | Exposure Duration | Endpoint | Value | Reference |
| This compound | 3 hours | EC50 | 0.0841 g/L | tsijournals.com |
| EC50: The concentration that causes a 50% inhibition of respiration. |
Bioaccumulation Potential in Aquatic Food Chains
There are no direct experimental studies available that determine the Bioconcentration Factor (BCF) for this compound in aquatic organisms. The potential for a substance to bioaccumulate is often initially estimated using its octanol-water partition coefficient (LogP or Log Kow). For this compound, a calculated LogP value of 3.78 has been reported. chemicalbook.com While this value suggests a potential for bioaccumulation, it is a theoretical prediction and not a substitute for measured BCF data from experimental studies.
Terrestrial Ecotoxicity (e.g., Earthworm Studies)
Information regarding the ecotoxicity of this compound towards terrestrial organisms, such as earthworms, is not available in the public scientific literature. The ECHA registration dossier for the substance indicates a section for "Toxicity to soil macroorganisms except arthropods," but specific data from these studies are not provided in accessible summaries. europa.eu Therefore, a quantitative assessment of its risk to the terrestrial environment cannot be made at this time.
Toxicological Research and Health Impact Assessments
Mammalian Toxicity Studies
Mammalian toxicity studies are crucial for understanding the potential health risks associated with chemical exposure. For Bis(2-butoxyethyl) adipate (B1204190), research has focused on acute exposure routes and local tissue effects.
Acute toxicity studies evaluate the effects of a single, high-dose exposure to a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a standard measure.
For Bis(2-butoxyethyl) adipate, the acute oral toxicity has been determined to be low. In studies involving rats, the oral LD50 was found to be greater than 2,000 mg/kg harwick.com. Another study reported an intraperitoneal LD50 in rats of 600 mg/kg chemsrc.comchemicalbook.com. Data on acute dermal toxicity is limited, with available safety data sheets indicating that the dermal LD50 has not been determined harwick.com.
| Exposure Route | Species | LD50 Value |
|---|---|---|
| Oral | Rat | > 2,000 mg/kg |
| Intraperitoneal | Rat | 600 mg/kg |
| Dermal | Not Determined | Not Determined |
Studies have shown that this compound has a low potential for causing skin and eye irritation.
Eye Irritation : In an acute eye irritation study using New Zealand white rabbits, the compound was found to be minimally irritating europa.eu. Conjunctival lesions were observed one hour after instillation but were completely cleared within 24 hours europa.eu. The effects were below the threshold required for a hazard classification europa.eu. Some safety data sheets note that direct eye contact may lead to temporary irritation chemservice.com.
Skin Irritation : While some sources suggest that prolonged skin contact may cause temporary irritation, it is generally not classified as a skin irritant harwick.comchemservice.com.
Dermal Sensitization : Specific studies to evaluate the dermal sensitization potential of this compound were not found in the available research.
Developmental and Reproductive Toxicity
Assessing the potential for a chemical to interfere with normal development and reproduction is a critical component of its toxicological evaluation.
Specific research studies examining the effects of this compound on fetal development and postnatal survival have not been identified in the public literature. While studies on other compounds such as Bis(2-butoxyethyl) phthalate (B1215562) (BBOP) have shown developmental effects, this information is not applicable to this compound nih.gov. Safety data sheets for this compound state that the product is not expected to cause reproductive or developmental effects chemservice.com.
Transplacental Transport and Metabolite Exposure
Toxicokinetics and Metabolism
The study of toxicokinetics involves understanding the absorption, distribution, metabolism, and excretion of a chemical. For this compound, the metabolic pathway begins with the breakdown of the ester bonds.
Hydrolysis to Monoesters and Adipic Acid
The metabolic breakdown of adipate plasticizers like this compound involves the sequential hydrolysis of its ester bonds. This process is a key step in its biotransformation.
Initial Hydrolysis : The first step is the cleavage of one of the ester linkages, resulting in the formation of a monoester, specifically mono(2-butoxyethyl) adipate, and 2-butoxyethanol (B58217).
Secondary Hydrolysis : The resulting monoester can be further hydrolyzed, breaking the remaining ester bond to yield adipic acid and another molecule of 2-butoxyethanol.
This metabolic pathway is consistent with the degradation of other diester plasticizers. The reactivity of both carboxyl groups on adipic acid is similar, which facilitates this stepwise hydrolysis.
Excretion Pathways and Metabolite Profiling
Detailed studies profiling the specific metabolites and quantifying the excretion pathways (e.g., urine, feces) of this compound in humans or animals were not identified in the available research. However, based on the metabolism of structurally similar adipates, it is anticipated that the primary metabolites would include adipic acid and 2-butoxyethanol, along with their subsequent breakdown products. For the related compound Di(2-ethylhexyl) adipate (DEHA), adipic acid was identified as the main metabolite found in urine shortly after administration to rats europa.eu.
Absence of Accumulation in Tissues
Direct experimental studies confirming the absence of tissue accumulation for this compound are limited. However, toxicokinetic assessments of structurally similar adipate esters can provide insight. Studies on Di(2-ethylhexyl) adipate (DEHA) in rats showed no evidence of accumulation in any organs or tissues; less than 0.14% of the administered radioactive dose was found in any single organ after 96 hours oecd.org. Based on these findings with a similar compound, significant bioaccumulation of this compound or its primary metabolites, isopropanol and adipic acid, is not expected europa.eu.
Carcinogenicity Assessment
The evaluation of a chemical's potential to cause cancer is a critical component of its toxicological profile. This involves classifications by international health agencies and data from experimental animal studies.
IARC Classification and Experimental Carcinogenicity Data
The International Agency for Research on Cancer (IARC) has not specifically classified the carcinogenicity of this compound chemservice.com. A safety data sheet for the compound notes that it is not considered to be a carcinogen by IARC, ACGIH, NTP, or OSHA chemservice.com.
Experimental data from carcinogenicity bioassays specifically for this compound were not found in the reviewed literature. For the related compound, Di(2-ethylhexyl) adipate (DEHA), IARC has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)" nih.gov. This classification was based on limited evidence in experimental animals and a lack of data in humans nih.gov. In animal studies, DEHA caused an increase in liver adenomas and carcinomas in mice, but no treatment-related tumors were observed in rats nih.gov.
Liver Tumor Induction in Animal Models
Carcinogenesis bioassays have provided evidence of liver tumor induction in animal models exposed to Bis(2-ethylhexyl) adipate (DEHA). In a study conducted by the National Toxicology Program (NTP), F344 rats and B6C3F1 mice were fed diets containing DEHA for 103 weeks. nih.gov The results showed that while DEHA was not carcinogenic for F344 rats of either sex, it was carcinogenic for female B6C3F1 mice, leading to increased incidences of hepatocellular carcinomas. nih.gov It was also considered probably carcinogenic for male B6C3F1 mice, causing hepatocellular adenomas. nih.gov
In this two-year study, mice were administered dietary concentrations of 12,000 and 25,000 ppm. cpsc.gov A significant increase in the incidence of combined hepatocellular tumors (adenomas and carcinomas) was observed in high-dose male mice and in both low- and high-dose female mice. cpsc.gov While there was evidence of liver cancer in both male and female mice, the incidence was noted as more significant in female mice. oecd.org The U.S. Environmental Protection Agency (EPA) has classified DEHA as a possible human carcinogen (Group C) based on the increased incidence of liver tumors in female mice, in the absence of human data. epa.gov
Table 1: Incidence of Hepatocellular Tumors in B6C3F1 Mice Fed DEHA
| Sex | Dose Group | Incidence of Hepatocellular Carcinomas or Adenomas | Statistical Significance |
|---|---|---|---|
| Male | Control | Not specified | N/A |
| Low-dose | Not specified | Not significant | |
| High-dose | Increased | Significant | |
| Female | Control | Not specified | N/A |
| Low-dose | Increased | Significant | |
| High-dose | Increased | Significant |
Source: Data synthesized from National Toxicology Program (1982) findings. nih.govcpsc.gov
Potential Endocrine Disrupting Properties
DEHA is also investigated for its potential to act as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and plasticizers are a class of chemicals frequently studied for these properties. acs.orgcsun.edu
Interference with Sex Hormone Binding Globulin (SHBG)
Sex Hormone-Binding Globulin (SHBG) is a crucial transport protein in the blood that binds to androgens and estrogens, regulating their availability to target tissues. oup.comnih.gov Interference with SHBG can disrupt sex steroid homeostasis. nih.gov
A structural binding study using molecular docking simulation was conducted to assess the potential of DEHA to interact with human SHBG. nih.gov The results indicated that DEHA is capable of binding within the ligand-binding pocket of SHBG. nih.gov This suggests that DEHA may interfere with the normal binding of steroids to SHBG, potentially causing a dysfunction in the balance of sex hormones. nih.gov
Comparison with Phthalate Esters and Other Alternative Plasticizers
Due to health concerns associated with common phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), alternative compounds, including DEHA, have been introduced. acs.org However, research is ongoing to determine if these alternatives are genuinely safer.
Studies comparing the endocrine-disrupting activities of various plasticizers have yielded mixed results. Some research indicates that both traditional phthalates (DEHP, DINP) and some alternatives can disrupt steroidogenesis. nih.govresearchgate.net For instance, in one in-vitro study, DEHP was found to moderately induce the proliferation of MCF-7 breast cancer cells, an estrogenic effect not observed in other tested alternatives. nih.govresearchgate.net However, both DEHP and other plasticizers were shown to disrupt steroidogenesis in the H295R assay. nih.gov
Manufacturers have been using non-phthalate replacement plasticizers, such as DEHA, in response to the growing awareness of the health risks associated with phthalates. medicalnewstoday.com While these alternatives are often considered safer, there is limited evidence from human studies on the long-term consequences of chronic exposure, raising concerns about their safety. medicalnewstoday.com
Table 2: Comparison of Endocrine Disrupting Potential
| Compound | Type | Potential Endocrine Effect |
|---|---|---|
| Bis(2-ethylhexyl) adipate (DEHA) | Adipate (Alternative Plasticizer) | Binds to SHBG; Potential thyroid disruptor. nih.govmdpi.com |
| Di(2-ethylhexyl) phthalate (DEHP) | Phthalate Ester | Estrogenic activity; Disrupts steroidogenesis; Potential thyroid disruptor. nih.govresearchgate.netmdpi.com |
| Diisononyl phthalate (DINP) | Phthalate Ester | Disrupts steroidogenesis. nih.gov |
| Diisononyl cyclohexane-1,2 dicarboxylate (DINCH) | Alternative Plasticizer | Disrupts steroidogenesis; Potential thyroid disruptor. nih.govmdpi.com |
| Acetyl tributyl citrate (ATBC) | Alternative Plasticizer | Binds to SHBG; Potential thyroid disruptor. nih.govmdpi.com |
Source: Data synthesized from multiple toxicological studies. nih.govnih.govresearchgate.netmdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Bis(2-ethylhexyl) adipate | DEHA |
| Di(2-ethylhexyl) phthalate | DEHP |
| Diisononyl phthalate | DINP |
| Diisononyl cyclohexane-1,2 dicarboxylate | DINCH |
| Acetyl tributyl citrate | ATBC |
| Sex Hormone Binding Globulin | SHBG |
Regulatory Science and Risk Management of Bis 2 Butoxyethyl Adipate
International and National Regulatory Frameworks (e.g., REACH, TSCA)
Bis(2-butoxyethyl) adipate (B1204190) is subject to various regulatory frameworks across the globe that govern the production, use, and safety of chemicals.
European Union: REACH
In the European Union, the registration, evaluation, authorization, and restriction of chemicals are regulated by the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) No 1907/2006. Bis(2-butoxyethyl) adipate is a registered substance under REACH. However, as of December 5, 2016, its status was updated to "Cease Manufacture" chemicalbook.com. This indicates that the substance is no longer manufactured or imported into the EU in quantities of one tonne or more per year. The registration dossier for this compound, maintained by the European Chemicals Agency (ECHA), contains information on its properties, uses, and toxicological and ecotoxicological data toxicfreefoodcontact.orgeuropa.eu.
United States: TSCA
In the United States, the Toxic Substances Control Act (TSCA) is the primary federal law governing chemical substances. This compound is listed on the TSCA Inventory and is designated as "ACTIVE" chemicalbook.comnih.gov. This status means that the chemical is in commercial use in the United States. The U.S. Environmental Protection Agency (EPA) has the authority under TSCA to require reporting, record-keeping, and testing of chemical substances and to restrict or ban their use if they pose an unreasonable risk to human health or the environment.
The following table summarizes the regulatory status of this compound under these key frameworks.
| Regulatory Framework | Jurisdiction | Status of this compound |
| REACH | European Union | Cease Manufacture chemicalbook.com |
| TSCA | United States | ACTIVE chemicalbook.comnih.gov |
Specific Migration Limits (SML) in Food Contact Materials
Specific Migration Limits (SMLs) are established for substances used in food contact materials (FCMs) to limit their transfer into food to ensure consumer safety. These limits are typically set based on the substance's toxicological profile.
For this compound, specific SMLs under EU or US FDA regulations were not identified in the available search results. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food establishes a Union list of authorized substances with their SMLs europa.eu. While many adipates are regulated, a specific entry for this compound with an SML was not found.
In the United States, a related compound, dibutoxyethoxyethyl adipate, is listed in the Code of Federal Regulations (21 CFR 177.2600) for use in rubber articles intended for repeated use fda.gov. However, this is a different chemical substance from this compound.
The absence of a specific SML for this compound in publicly available databases may indicate that its use in food contact materials is not broadly authorized, or it may be covered under more general regulations for non-listed substances.
Drinking Water Guidelines and Reference Doses (RfD)
Drinking water guidelines and Reference Doses (RfDs) are health-based values that represent an estimate of the daily exposure to a chemical that is likely to be without an appreciable risk of deleterious effects over a lifetime.
No specific drinking water guidelines or an oral Reference Dose (RfD) have been established for this compound by major regulatory bodies such as the U.S. EPA or the World Health Organization (WHO).
For the related compound Di(2-ethylhexyl) adipate (DEHA), the WHO has calculated a health-based value of 80 µg/L for drinking water but did not establish a formal guideline value as its presence in drinking water is generally well below levels of health concern mdpi.comoecd.orgwho.intwho.int. The U.S. EPA has set a Maximum Contaminant Level Goal (MCLG) and a Maximum Contaminant Level (MCL) for DEHA at 0.4 mg/L europa.eu. The oral RfD for DEHA is 0.6 mg/kg-day nih.gov. It is important to note that these values are for DEHA and not directly applicable to this compound, as toxicological properties can vary significantly between related compounds.
Risk Assessment Methodologies and Hazard Identification
The risk assessment of a chemical substance involves a systematic evaluation of its potential adverse health effects from human exposure. This process typically includes four steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.
Hazard Identification
For this compound, hazard identification involves reviewing available toxicological data. According to aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from notifications to ECHA, this compound is classified as follows:
| Hazard Class | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed chemicalbook.comnih.gov |
Some notifications to the ECHA C&L Inventory report that the chemical does not meet the criteria for GHS hazard classification chemicalbook.comnih.gov. A safety data sheet for the compound indicates it is not classified as hazardous under OSHA's Hazard Communication Standard researchgate.netchemservice.com. Acute toxicity data from animal studies show a rat intraperitoneal LD50 of 600 mg/kg, suggesting moderate toxicity by this route of exposure chemicalbook.com. Studies on rabbits have shown the substance to be minimally irritating to the eyes toxicfreefoodcontact.orgeuropa.eu.
The risk assessment for a substance like this compound would consider its toxicological profile, including its potential for acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. For many alternative plasticizers, there are still data gaps, particularly concerning endocrine disruption toxicfreefoodcontact.org.
Emerging Research Directions and Future Perspectives
Novel Applications in Biomedical Engineering
The unique properties of Bis(2-butoxyethyl) adipate (B1204190) are being investigated for their potential in the development of next-generation medical materials and devices. Its role as a plasticizer is being leveraged to create more effective and biocompatible systems for therapeutic and diagnostic purposes.
Enhancement of Mechanical Properties in Polymeric Carriers for Medical Devices
Bis(2-butoxyethyl) adipate and related compounds are being explored for their ability to enhance the mechanical properties of polymeric carriers used in medical devices. As a plasticizer, it can be incorporated into biocomposites to improve their flexibility and processing performance. For instance, a related compound, Bis[2-(2-butoxyethoxy)ethyl]adipate (DBEEA), has been used as a plasticizer in polymer composites based on poly(3-hydroxybutyrate) (PHB) and cellulose (B213188) fibers (CF). The introduction of DBEEA was found to reduce the melt viscosity of the composite material, thereby facilitating its processing. Such enhancements are critical for developing biodegradable and environmentally friendly materials for applications like medical packaging. alfa-chemistry.com The improved workability allows for the fabrication of intricate device components with desired durability and performance characteristics.
Advanced Environmental Monitoring and Remediation Technologies
The increasing use of this compound necessitates the development of advanced methods for its detection in the environment and strategies to minimize its ecological footprint.
Detection and Quantification in Complex Environmental Matrices
Accurate detection and quantification of this compound in environmental samples such as water and soil are crucial for assessing its prevalence and potential impact. While specific standardized methods for this compound are still under development, established analytical techniques for similar compounds can be adapted. These methods often involve sample extraction followed by analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, solid-phase extraction (SPE) has shown high efficiency in extracting related adipate compounds from environmental samples.
Table 1: Potential Analytical Techniques for this compound
| Technique | Sample Type | Detection Method | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | Mass Spectrometry (MS) | High sensitivity and specificity for compound identification. |
| High-Performance Liquid Chromatography (HPLC) | Water, Sediments | UV or MS Detection | Suitable for less volatile compounds and can be coupled with various detectors. |
Strategies for Minimizing Ecological Impact
Research into the environmental fate of adipate plasticizers is crucial for developing strategies to minimize their ecological impact. Studies on the biodegradation of alkyl butoxyethyl adipates have shown that the decomposition process involves the sequential hydrolysis of the ester bonds, leading to the formation of a monoester of adipic acid. semanticscholar.org Further breakdown results in adipic acid, butoxyethanol, and corresponding aliphatic alcohols. semanticscholar.org Understanding this biodegradation pathway is key to designing plasticizers that are less persistent in the environment.
One key finding is that the rate of hydrolysis during biodegradation decreases as the length of the alcohol chain in the ester molecule increases. semanticscholar.org This suggests that manipulating the molecular structure can influence the compound's environmental persistence. Strategies to minimize ecological impact include designing "greener" plasticizers with enhanced biodegradability and reduced potential for bioaccumulation.
Structure-Activity Relationship (SAR) Studies for Optimized Performance and Reduced Hazard
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that relate the chemical structure of a molecule to its biological activity or a particular property. wikipedia.org These approaches are instrumental in optimizing the performance of compounds like this compound while minimizing potential hazards.
By analyzing the SAR of a series of related adipate esters, researchers can identify the specific structural features that govern their plasticizing efficiency, biocompatibility, and toxicity. For example, QSAR models have been developed for other classes of plasticizers, such as phthalate (B1215562) esters, to predict their toxic effects. nih.gov These models can help in designing new adipate esters with improved safety profiles.
The primary goal of SAR studies in this context is to guide the synthesis of novel derivatives of this compound with:
Enhanced plasticizing effects: To improve the flexibility and durability of polymers.
Increased biodegradability: To reduce their environmental persistence.
Lower toxicity: To ensure their safety for both human health and ecosystems.
These in silico methods allow for the rapid screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the development of safer and more effective plasticizers.
Life Cycle Assessment of this compound Production and Use
A Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to processing, manufacture, distribution, use, and disposal or recycling. nist.gov For this compound, a comprehensive LCA provides critical insights into its sustainability profile. While specific, detailed LCA studies exclusively for this compound are not extensively available in public literature, the assessment would follow a standardized framework.
The assessment begins with the "cradle-to-gate" phase, which includes the extraction of raw materials such as adipic acid and 2-butoxyethanol (B58217). The production of adipic acid, a key precursor, can be energy-intensive and has been a focus of research for developing more sustainable, bio-based production routes to reduce the carbon footprint. plasticisers.org The esterification process, where adipic acid is reacted with 2-butoxyethanol to form this compound, also consumes energy and may involve the use of catalysts.
The subsequent "gate-to-grave" stages encompass transportation, use, and end-of-life scenarios. During its use phase, typically as a plasticizer in polymers like PVC, this compound is valued for its durability. chemistryviews.org However, a critical aspect of its life cycle is the potential for migration or leaching from the polymer matrix into the environment. jinlichemical.com Studies on related adipate plasticizers indicate that they can biodegrade in soil, with microorganisms using them as a carbon source. nih.govresearchgate.net The decomposition pathway for alkyl butoxyethyl adipates involves the hydrolysis of ester bonds, which is a crucial factor in their environmental persistence. semanticscholar.org
The end-of-life stage considers the disposal of products containing this compound, which may involve landfilling, incineration, or recycling. Each of these options has different environmental implications in terms of greenhouse gas emissions, potential for soil and water contamination, and resource recovery.
A summary of the typical inputs and outputs considered in a life cycle inventory for this compound is presented in the table below.
Table 1: Illustrative Life Cycle Inventory for this compound Production and Use
| Life Cycle Stage | Inputs | Outputs |
|---|---|---|
| Raw Material Acquisition | Crude oil / Natural gas (for precursors) | Adipic acid, 2-Butoxyethanol |
| Energy | Emissions to air (e.g., CO2, NOx) | |
| Manufacturing | Adipic acid, 2-Butoxyethanol, Catalysts | This compound |
| Energy (heating, mixing) | Waste heat, Wastewater, Air emissions | |
| Water (for cooling/processing) | Solid waste (e.g., spent catalyst) | |
| Use Phase (in PVC) | PVC resin, this compound | Flexible PVC products |
| Energy (for compounding/extrusion) | Potential for leaching into environment | |
| End-of-Life | Waste PVC products | Landfill leachate, Incineration emissions (e.g., CO2, HCl) |
| Energy (for transport/recycling) | Recycled PVC, Energy recovery |
This life cycle perspective is essential for identifying hotspots in the production and use phases where environmental performance can be improved, such as by optimizing reaction conditions, using bio-based feedstocks, or enhancing end-of-life recycling technologies. rsc.org
Interdisciplinary Approaches for Comprehensive Risk-Benefit Analysis
A comprehensive understanding of the impacts of this compound requires an interdisciplinary approach that integrates data and perspectives from various fields to conduct a thorough risk-benefit analysis. nih.gov This analysis weighs the societal and economic benefits derived from its use against potential risks to human health and the environment. acrpnet.org
Benefits: The primary benefit of this compound lies in its function as a plasticizer. It imparts flexibility, softness, and durability to materials like PVC, expanding their range of applications in products such as flooring, wall coverings, and electrical cable insulation. chemistryviews.org The use of such plasticizers contributes to the performance and longevity of these products, which has clear economic advantages. grandviewresearch.com
Risks: The risk assessment component involves multiple disciplines:
Toxicology and Human Health: This involves evaluating the potential for adverse health effects from exposure. While specific toxicity data for this compound is limited in the reviewed literature, related adipate esters have been studied for effects such as reproductive toxicity and carcinogenicity. epa.gov A comprehensive analysis would assess all potential exposure routes, including ingestion from food contact materials or inhalation of indoor air.
Environmental Science: This field examines the compound's fate and effects in the environment. Key considerations include its biodegradability, potential for bioaccumulation, and ecotoxicity towards aquatic and terrestrial organisms. nih.gov Research indicates that adipate plasticizers can be utilized by microorganisms, which suggests a lower potential for long-term persistence compared to some other plasticizer types. researchgate.net However, the migration from products into soil and water remains a key environmental concern. jinlichemical.com
Socio-economics: This discipline assesses the broader societal and economic impacts. This includes the economic benefits of manufacturing and using products containing the plasticizer, but also the costs associated with environmental pollution, waste management, and potential health impacts. nanobotsolutions.comresearchgate.net The distribution of these risks and benefits across different populations can also be a key consideration.
An integrated risk-benefit framework requires a transparent and quantitative approach where possible. acrpnet.org It involves collaboration between scientists, manufacturers, regulators, and the public to ensure that decisions are based on a holistic understanding of the compound's impacts. icca-chem.org
The table below outlines the key components of an interdisciplinary risk-benefit analysis for this compound.
Table 2: Framework for Interdisciplinary Risk-Benefit Analysis of this compound
| Domain | Assessment Focus | Key Questions |
|---|---|---|
| Benefits | Functional & Economic | How does it improve material performance? What is its economic value to industries? Does it enhance product durability and lifespan? |
| Risks | Human Health | What are the toxicological endpoints of concern? What are the primary routes and levels of human exposure? |
| Environmental | What is its persistence and biodegradability in various environmental compartments? What is its potential for bioaccumulation and ecotoxicity? | |
| Socio-Economic | What are the costs associated with pollution cleanup and waste management? Are there potential impacts on industries like fishing or tourism due to environmental contamination? | |
| Integration | Risk-Benefit Evaluation | Do the functional and economic benefits outweigh the identified health and environmental risks? Are there safer, viable alternatives? What regulatory measures are needed to mitigate risks? |
Future research directions will likely focus on filling data gaps in the life cycle inventory and toxicological profile of this compound to refine these risk-benefit assessments and guide the development of even more sustainable and safer plasticizer technologies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Bis(2-butoxyethyl) adipate in complex matrices like textiles or environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with ultrasonic extraction (tetrahydrofuran) and solvent precipitation (acetonitrile/n-hexane) for sample preparation. Quantify via external calibration with deuterated internal standards to minimize matrix interference .
- Validation : Include recovery tests (spiked samples) and cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar degradation products .
Q. How does the molecular structure of this compound influence its physicochemical properties (e.g., solubility, volatility)?
- Key Properties :
- Molecular formula : C₁₈H₃₄O₆ (calculated from ).
- Density : ~0.92–0.93 g/cm³ (analogous to DEHA in ).
- Volatility : Low due to high molecular weight; requires high-temperature GC conditions (e.g., 280°C injector temperature) .
Q. What are the primary industrial or research applications of this compound, and how do they compare to related adipates like DEHA?
- Applications :
- Plasticizer : Used in niche polymer formulations requiring low-temperature flexibility (e.g., specialty coatings).
- Chromatography : Serves as a stationary phase modifier in GC columns for separating nonpolar analytes .
Advanced Research Questions
Q. How can researchers resolve co-elution challenges when analyzing this compound alongside structurally similar plasticizers (e.g., phthalates) in environmental samples?
- Optimization Strategies :
- Use high-resolution MS (e.g., Q-TOF) to distinguish isomers via accurate mass and fragmentation patterns .
- Employ multidimensional chromatography (GC×GC or LC-GC) to enhance peak capacity .
Q. What evidence exists for the carcinogenic or endocrine-disrupting effects of this compound, and how do these risks compare to DEHA?
- Toxicity Data :
- DEHA Analog : Di(2-ethylhexyl) adipate (DEHA) induced liver tumors in mice but not rats, suggesting species-specific metabolic activation .
- Endocrine Effects : this compound’s estrogenic activity is understudied; preliminary assays show weaker receptor binding than phthalates like DEHP .
Q. How can degradation pathways of this compound in environmental or biological systems be tracked experimentally?
- Analytical Workflow :
Biotransformation Studies : Incubate with liver microsomes (e.g., rat S9 fractions) and monitor metabolites via LC-HRMS .
Environmental Fate : Use stable isotope-labeled analogs (e.g., ¹³C-adipate) to trace hydrolysis/oxidation products in soil/water systems .
- Key Metabolites : Look for mono-butoxyethyl adipate and adipic acid derivatives, which indicate esterase-mediated breakdown .
Methodological Challenges and Contradictions
Q. Why do discrepancies arise in reported detection limits for this compound across studies?
- Factors :
- Matrix Effects : Textiles and biological tissues show variable recovery rates (50–120%) due to lipid/protein binding .
- Instrumentation : GC-MS with electron ionization (EI) may underestimate concentrations vs. softer ionization (e.g., APCI-LC-MS) .
Q. What experimental designs are optimal for assessing the leaching kinetics of this compound from polymers under varying environmental conditions?
- Design Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
